molecular formula C18H38O3S B053296 1-Octadecanesulfonic acid CAS No. 120519-47-3

1-Octadecanesulfonic acid

Cat. No. B053296
CAS RN: 120519-47-3
M. Wt: 334.6 g/mol
InChI Key: CACRRXGTWZXOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octadecanesulfonic acid (ODS) is a long-chain sulfonic acid widely used in chromatography and electrophoresis. It has a hydrophobic tail and a hydrophilic head, making it an excellent surfactant and emulsifier. ODS is a versatile compound that finds applications in various fields, including analytical chemistry, biochemistry, and biotechnology.

Mechanism of Action

1-Octadecanesulfonic acid interacts with analytes through hydrophobic interactions and van der Waals forces. The hydrophobic tail of this compound interacts with the hydrophobic regions of the analyte, while the sulfonic acid head interacts with the polar regions of the analyte. This interaction results in the separation of the analyte from the sample matrix.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of 1-Octadecanesulfonic acid is its excellent separation efficiency and selectivity. It can separate a wide range of analytes with high resolution and sensitivity. This compound is also stable, compatible with a wide range of solvents, and can be used at high temperatures and pressures.
The main limitation of this compound is its limited selectivity for some analytes. It is not suitable for the separation of highly polar or charged compounds. This compound can also be prone to column bleed, which can cause baseline drift and affect the accuracy of the analysis.

Future Directions

There are several future directions for the use of 1-Octadecanesulfonic acid in scientific research. One direction is the development of new this compound-based stationary phases with improved selectivity and sensitivity. Another direction is the use of this compound in the separation of complex mixtures, such as metabolomics and proteomics samples. This compound can also be used in the development of new LC-MS methods for the analysis of small molecules and biomolecules.
Conclusion:
In conclusion, this compound is a versatile compound with numerous applications in scientific research. Its excellent separation efficiency and selectivity make it an essential component of chromatography and electrophoresis. This compound has a bright future in scientific research, and its applications are likely to expand in the coming years.

Synthesis Methods

1-Octadecanesulfonic acid is synthesized by the sulfonation of octadecane, a long-chain hydrocarbon. The reaction is typically carried out using concentrated sulfuric acid and oleum. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

1-Octadecanesulfonic acid is widely used in chromatography as a stationary phase for the separation of various compounds, including proteins, peptides, and nucleic acids. It is also used as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) analysis. This compound is an essential component of reversed-phase high-performance liquid chromatography (RP-HPLC) columns, which are used extensively in analytical chemistry.

properties

CAS RN

120519-47-3

Molecular Formula

C18H38O3S

Molecular Weight

334.6 g/mol

IUPAC Name

octadecane-1-sulfonic acid

InChI

InChI=1S/C18H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H,19,20,21)

InChI Key

CACRRXGTWZXOAU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCS(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)(=O)O

Other CAS RN

120519-47-3
6140-87-0

synonyms

octadecane-1-sulfonic acid

Origin of Product

United States

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